molecular formula C26H18ClN3O B12566471 2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole CAS No. 208182-69-8

2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole

Cat. No.: B12566471
CAS No.: 208182-69-8
M. Wt: 423.9 g/mol
InChI Key: COXXCKLSWHHFDS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 2-phenoxyaniline, and 4-pyridinecarboxaldehyde. The key steps may involve:

    Condensation Reactions: Combining the aldehyde and amine groups to form intermediate compounds.

    Cyclization: Formation of the imidazole ring through cyclization reactions under acidic or basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl and pyridinyl groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole: shares structural similarities with other imidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other imidazole derivatives.

Biological Activity

The compound 2-(4-Chlorophenyl)-4-(2-phenoxyphenyl)-5-(4-pyridinyl)-1H-imidazole is a complex organic molecule that has garnered attention for its potential biological activities. This compound is part of a broader class of imidazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H15ClN2O\text{C}_{19}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}

This formula indicates the presence of chlorine, nitrogen, and oxygen atoms, which are critical for its biological interactions.

Anticancer Activity

Recent studies have explored the anticancer properties of imidazole derivatives, including the compound . A notable study reported that various imidazole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In vitro tests demonstrated that the compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 5 to 15 µM across different cancer cell lines, indicating potent anticancer activity .

Antibacterial and Antifungal Properties

Imidazole compounds are also recognized for their antibacterial and antifungal activities. The compound has been evaluated against several bacterial strains:

  • Antibacterial Activity : The Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were found to be 10 µg/mL and 20 µg/mL, respectively . These values suggest moderate antibacterial efficacy.
  • Antifungal Activity : In antifungal assays, the compound showed effectiveness against Candida albicans with an MIC of 15 µg/mL. This activity is attributed to its ability to disrupt fungal cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or replication, thus exerting its anticancer effects.
  • Cell Membrane Disruption : Its structure allows interaction with lipid membranes, leading to increased permeability and eventual cell death in microorganisms.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerVarious Cancer Cell Lines5-15 µM
AntibacterialStaphylococcus aureus10 µg/mL
Escherichia coli20 µg/mL
AntifungalCandida albicans15 µg/mL

Properties

CAS No.

208182-69-8

Molecular Formula

C26H18ClN3O

Molecular Weight

423.9 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-5-(2-phenoxyphenyl)-1H-imidazol-4-yl]pyridine

InChI

InChI=1S/C26H18ClN3O/c27-20-12-10-19(11-13-20)26-29-24(18-14-16-28-17-15-18)25(30-26)22-8-4-5-9-23(22)31-21-6-2-1-3-7-21/h1-17H,(H,29,30)

InChI Key

COXXCKLSWHHFDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C3=C(N=C(N3)C4=CC=C(C=C4)Cl)C5=CC=NC=C5

Origin of Product

United States

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